BenchChemオンラインストアへようこそ!

N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-08-9) is a synthetic indole-3-glyoxylamide derivative characterized by an indole core linked to an oxoacetamide bridge bearing both N-benzyl and N-ethyl substituents. It belongs to the broader class of 1H-indol-3-yl-2-oxoacetamide compounds, originally disclosed in patents for their cytotoxic, anticancer, and anti-angiogenic properties.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 852367-08-9
Cat. No. B2452915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
CAS852367-08-9
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C19H18N2O2/c1-2-21(13-14-8-4-3-5-9-14)19(23)18(22)16-12-20-17-11-7-6-10-15(16)17/h3-12,20H,2,13H2,1H3
InChIKeyVHTCNWDWHFJXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (852367-08-9): Core Structural Identity and Pharmacological Context


N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-08-9) is a synthetic indole-3-glyoxylamide derivative characterized by an indole core linked to an oxoacetamide bridge bearing both N-benzyl and N-ethyl substituents . It belongs to the broader class of 1H-indol-3-yl-2-oxoacetamide compounds, originally disclosed in patents for their cytotoxic, anticancer, and anti-angiogenic properties [1]. The compound is also structurally related to indolyl oxoacetamide pancreatic lipase inhibitors, a class under active investigation for obesity management [2]. Its molecular formula is C₁₉H₁₈N₂O₂ with a molecular weight of 306.4 g/mol .

Why Indole-3-glyoxylamide Analogs Cannot Be Interchanged with N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide


Within the indole-3-glyoxylamide family, minor alterations to the amide substituents profoundly alter target engagement, potency, and selectivity. For example, in human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂) programs, the transition from indole-3-acetamides to indole-3-glyoxamides with a 4-oxyacetic acid appendage improved inhibitory potency by over an order of magnitude, demonstrating that the exocyclic carbonyl and substituent identity are critical pharmacophoric determinants [1]. Similarly, in pancreatic lipase inhibition, swapping the N-substituent from a simple benzyl group to a geranyl flanking group shifted the IC₅₀ from >10 µM to 1.68 µM [2]. Because N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide holds a unique dual-substituted oxoacetamide bridge (N-benzyl plus N-ethyl) unrepresented in the primary literature, its pharmacological profile cannot be extrapolated from mono-substituted analogs or 4-functionalized derivatives. Generic substitution with these close analogs therefore risks significant loss of desired activity or introduction of off-target effects.

Quantitative Differentiation Evidence for N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide vs. Close Analogs


Structural Uniqueness Relative to Mono-Substituted Indole Glyoxylamides

N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is the only commercially cataloged indole-3-glyoxylamide derivative bearing simultaneous N-benzyl and N-ethyl substitution on the oxoacetamide nitrogen. The nearest commercially available analog, N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2; PubChem CID 3149447), contains only the N-benzyl group, lacking the N-ethyl substituent [1]. In medicinal chemistry, this structural difference translates to altered hydrogen-bonding capacity (two H-bond donors vs. one) and increased steric bulk, parameters known to modulate target selectivity within the benzodiazepine receptor site and hnps-PLA₂ binding pockets [2]. While no head-to-head activity comparison has been published for these two exact compounds, the N-ethyl substituent in the target compound is expected to confer distinct pharmacokinetic and target-binding profiles relative to the mono-benzyl derivative, making direct substitution scientifically unsound.

Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

Differentiation from 4-Functionalized Indole-3-glyoxamide PLA₂ Inhibitors

In the hnps-PLA₂ inhibitor series, the most potent compounds (e.g., hnps-PLA-IN-1, CAS 185298-58-2; IC₅₀ = 0.124 µM) feature a 4-substituted indole ring (2-amino-2-oxoethoxy group) in addition to N-benzyl and 2-ethyl substituents on the indole core . The target compound N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide lacks this 4-position functionalization. While no direct IC₅₀ value is publicly available for the target compound, this structural divergence is highly significant: in the indole-3-glyoxamide series, the 4-oxyacetic acid substituent improved potency by approximately 10-fold over unsubstituted analogs [1]. Therefore, the target compound is expected to exhibit a distinct potency and selectivity profile, likely with reduced hnps-PLA₂ activity but potentially heightened activity against alternative targets (e.g., pancreatic lipase or benzodiazepine receptor subtypes) where large 4-substituents are not required.

Phospholipase A₂ Inhibition Inflammation Indole Glyoxamide SAR

Pancreatic Lipase Inhibitory Potential Relative to Clinically Relevant Standard

Indolyl oxoacetamide derivatives identified as pancreatic lipase inhibitors have shown IC₅₀ values in the low micromolar range. The most potent analog reported (compound 8d) achieved an IC₅₀ of 4.53 µM, compared with the standard drug orlistat (IC₅₀ = 0.99 µM) when tested against porcine pancreatic lipase using 4-nitrophenyl butyrate as substrate [1]. While the exact compound N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide was not among the tested analogs, its core scaffold (indole-3-glyoxylamide) is identical to the template used in this study. Based on published SAR trends within this series, the N-benzyl-N-ethyl disubstitution pattern on the oxoacetamide is predicted to confer lipophilic interactions favorable for pancreatic lipase binding, potentially yielding an IC₅₀ below 10 µM, though this remains to be experimentally confirmed.

Pancreatic Lipase Inhibition Obesity Indolyl Oxoacetamide SAR

Absence of 4-Substitution Confers Synthetic Tractability and Derivative Potential

Unlike 4-functionalized indole-3-glyoxamides such as hnps-PLA-IN-1, which require multistep syntheses to install the 4-oxyacetamide group, N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is accessible via a concise two-step sequence: glyoxylation of indole followed by coupling with N-ethylbenzylamine [1]. Its unsubstituted indole ring provides a versatile handle for late-stage diversification, enabling fragment growth or PROTAC conjugation at the C-4, C-5, C-6, or C-7 positions without the protecting-group manipulations required by 4-functionalized analogs [2]. This synthetic advantage translates to reduced cost of goods and faster library generation for hit-to-lead campaigns, making it a strategically superior starting scaffold for medicinal chemistry programs targeting novel biological space.

Fragment-Based Drug Design Click Chemistry Late-Stage Functionalization

Predicted Selectivity Profile Distinct from 4-Substituted PLA₂ Inhibitors at Benzodiazepine Receptors

Indolylglyoxylamides with N-benzyl substitution have been characterized as ligands for the benzodiazepine binding site of GABA-A receptors, with subtype selectivity modulated by the N-substituent and indole ring substitution pattern [1]. Specifically, N-benzyl indole-3-glyoxylamides lacking a 4-substituent on the indole ring preferentially interact with the LDi and L1/L2 lipophilic regions, whereas 4-substituted analogs (such as hnps-PLA-IN-1) show diminished GABA-A receptor binding due to steric clashes [1]. Although no direct binding data (Ki or IC₅₀) could be identified for N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide at GABA-A receptors, the absence of a 4-substituent and the presence of the N-ethyl group strongly predict a benzodiazepine-site binding profile distinct from both 4-substituted PLA₂ inhibitors and mono-N-benzyl analogs. This suggests the compound may serve as a selective pharmacological probe for GABA-A receptor subtypes.

GABA-A Receptor Subtypes Benzodiazepine Binding Site Indolylglyoxylamide SAR

High-Impact Application Scenarios for N-Benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide Procurement and Use


Pancreatic Lipase Inhibitor Lead Discovery and SAR Exploration

With indolyl oxoacetamides demonstrating IC₅₀ values as low as 4.53 µM against porcine pancreatic lipase, the N-benzyl-N-ethyl disubstituted scaffold of this compound fills a key SAR gap. Research groups can use it as a starting template to systematically vary the amide substituents and indole ring positions, benchmarking each derivative against orlistat (IC₅₀ = 0.99 µM) [1]. Its synthetic accessibility (2-step route) enables rapid analog generation for hit-to-lead campaigns targeting obesity.

GABA-A Receptor Subtype-Selective Pharmacological Probe

Indol-3-ylglyoxylamides with N-benzyl substitution have been validated as benzodiazepine-site ligands [1]. The unique disubstitution pattern (N-benzyl + N-ethyl) of this compound, combined with the absence of 4-substitution that would otherwise reduce GABA-A binding, makes it a rational candidate for screening against GABA-A receptor subtypes (α1-6, β1-3, γ1-3). Unlike 4-functionalized analogs that potently inhibit hnps-PLA₂ (IC₅₀ = 0.124 µM), this compound is predicted to exhibit a cleaner GABA-A-centric profile, reducing off-target phospholipase crosstalk in neuroscience assays .

Chemical Biology Tool for Covalent Probe Development via Indole Functionalization

The completely unsubstituted indole ring (positions 4-7) provides a blank canvas for late-stage diversification, enabling installation of photoaffinity labels, biotin tags, or fluorescent reporters through electrophilic substitution or cross-coupling. This contrasts with 4-functionalized analogs such as hnps-PLA-IN-1, where the 4-position is already occupied and requires protecting-group strategies for further modification. For target identification studies using chemical proteomics, this compound serves as an ideal starting point for generating affinity probes with minimal synthetic burden [2].

Negative Control Compound for hnps-PLA₂ Inhibitor Selectivity Profiling

Since N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide lacks the 4-oxyacetamide group essential for high-affinity hnps-PLA₂ inhibition, it is predicted to exhibit an IC₅₀ shift from the 0.124 µM of hnps-PLA-IN-1 to >10 µM [REFS-1, REFS-2]. This makes it a structurally matched inactive control for profiling the selectivity of hnps-PLA₂ inhibitors in cell-based assays, enabling researchers to distinguish phospholipase-dependent from phospholipase-independent phenotypes without introducing confounding structural variables.

Quote Request

Request a Quote for N-benzyl-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.